Enhanced Lipophilicity (LogP) of 3',5'-Di-O-acetyl-2'-O-methyl-6-chloro-2-aminopurine riboside Compared to Unprotected Nucleosides
The 3',5'-di-O-acetyl groups on the target compound significantly increase its lipophilicity, a critical parameter for cellular permeability in cell-based assays or as a prodrug strategy. The target compound has a calculated LogP of 1.05 . In comparison, purine nucleosides lacking these lipophilic protecting groups, such as adenosine (LogP = -1.05) and guanosine (LogP = -1.90), are substantially more hydrophilic [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.05 |
| Comparator Or Baseline | Adenosine: LogP = -1.05; Guanosine: LogP = -1.90 |
| Quantified Difference | ΔLogP ≥ 2.10 (relative to adenosine), ΔLogP ≥ 2.95 (relative to guanosine) |
| Conditions | Calculated partition coefficient (octanol-water) |
Why This Matters
The ~100-fold higher theoretical lipophilicity (per log unit) directly translates to improved passive membrane permeability, making this protected form more suitable for intracellular delivery in preliminary biological assays compared to unprotected, hydrophilic nucleosides.
- [1] DrugBank. Adenosine (DB00640) and Guanosine (DB02857) entries. Calculated LogP data. View Source
